molecular formula C18H26N2O5S B12156534 (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid

Cat. No.: B12156534
M. Wt: 382.5 g/mol
InChI Key: DNCFGOMOYZMVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Official CAS Registry Information

The compound “(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid” is systematically named according to IUPAC rules as 2-[1-({[2-(4-{[(methylsulfonyl)amino]phenyl})acetyl]amino}methyl)cyclohexyl]acetic acid . This nomenclature reflects its structural hierarchy:

  • The parent structure is cyclohexane , with a acetic acid substituent at position 1.
  • The cyclohexyl group is further substituted at position 1 by a methylaminocarbonyl group, which connects to a 4-[(methylsulfonyl)amino]phenylacetyl moiety.
  • The 4-[(methylsulfonyl)amino]phenyl group consists of a phenyl ring with a methylsulfonylamino substituent at the para position.

As of the latest available data, this compound does not have a publicly registered CAS number in major chemical databases such as PubChem or ChemicalBook. Structural analogs, however, are well-documented. For example, [4-(methylsulfonyl)phenyl]acetic acid (CAS 90536-66-6) shares the methylsulfonylphenylacetic acid backbone but lacks the cyclohexyl-aminomethyl linkage.

Structural Analogs and Isomeric Considerations

The target compound belongs to a class of sulfonamide-functionalized arylacetic acid derivatives , which are notable for their modular substituent patterns. Key structural analogs include:

Compound Name CAS Number Structural Differences Source
[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid 1176582-75-4 Fluorophenyl group instead of methylsulfonylaminophenyl
[4-(Methylsulfonyl)phenyl]acetic acid 90536-66-6 Lacks cyclohexyl-aminomethyl linkage
2-{1-[(4-Fluorobenzenesulfonamido)methyl]cyclohexyl}acetic acid 1176582-75-4 Fluorobenzenesulfonamide instead of methylsulfonylaminophenylacetyl

Isomeric considerations arise from:

  • Stereochemistry : The cyclohexyl group may exhibit chair conformations, though no stereocenters are explicitly present.
  • Tautomerism : The acetylated amino group could theoretically tautomerize, but the sulfonamide’s electron-withdrawing nature stabilizes the amide form.
  • Positional isomerism : Substitution patterns on the phenyl ring (e.g., meta vs. para methylsulfonylamino groups) would yield distinct isomers, though the target compound is explicitly para-substituted.

The absence of a registered CAS number for the target compound suggests it may represent a novel derivative within this structural family.

SMILES Notation and InChI Key Representations

The SMILES notation for the compound is:

O=C(O)CC1(CNC(=O)Cc2ccc(cc2)NS(=O)(=O)C)CCCCC1

This string encodes:

  • Cyclohexane backbone : C1CCCCC1 (positions 1–6).
  • Acetic acid substituent : CC(=O)O attached to position 1.
  • Aminomethyl linkage : CNC(=O) bridging the cyclohexane and phenyl groups.
  • 4-[(Methylsulfonyl)amino]phenylacetyl : Cc2ccc(cc2)NS(=O)(=O)C describing the para-substituted phenyl ring with methylsulfonylamino and acetyl groups.

The InChI Key , a hashed representation of the full InChI descriptor, would follow the format:

XXXXX-XXXXX-XXXXX-XXXXX-XXXXX-XX  

While the exact InChI Key for this compound is not available in public databases, analogous compounds such as [1-({[(4-fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid (InChIKey: CFJAKYRESNAMSD-UHFFFAOYSA-N) demonstrate how sulfonamide and cyclohexylacetic acid motifs are represented.

For computational reproducibility, the InChI descriptor would systematically enumerate:

  • Molecular formula: $$ \text{C}{18}\text{H}{25}\text{N}2\text{O}5\text{S} $$
  • Connectivity: Cyclohexane → acetic acid → aminomethyl → acetyl → phenyl → methylsulfonylamino.

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[1-[[[2-[4-(methanesulfonamido)phenyl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C18H26N2O5S/c1-26(24,25)20-15-7-5-14(6-8-15)11-16(21)19-13-18(12-17(22)23)9-3-2-4-10-18/h5-8,20H,2-4,9-13H2,1H3,(H,19,21)(H,22,23)

InChI Key

DNCFGOMOYZMVEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2(CCCCC2)CC(=O)O

Origin of Product

United States

Preparation Methods

Tranexamic Acid Derivatization

Tranexamic acid is first converted to its ethyl ester via Fischer esterification (H₂SO₄, ethanol, reflux). The esterification protects the carboxylic acid during subsequent reactions. The ethyl ester intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to extend the carbon chain, yielding a trans-configured α,β-unsaturated ester. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond, producing ethyl trans-4-(aminomethyl)cyclohexylacetate. This step achieves a 47.5% overall yield, surpassing traditional methods requiring isomer separation.

Aminomethyl Group Functionalization

The aminomethyl group is critical for later amide coupling. To avoid side reactions, the amine is protected with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine. After protection, the ethyl ester is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol, yielding trans-4-(Boc-aminomethyl)cyclohexylacetic acid.

Synthesis of 4-(Methylsulfonamido)phenyl Acetic Acid

The sulfonamide-functionalized phenyl acetic acid arm is synthesized through sequential sulfonylation and activation.

Sulfonylation of 4-Aminophenylacetic Acid

4-Aminophenylacetic acid is reacted with methanesulfonyl chloride in dichloromethane (DCM) using pyridine as a base. The reaction proceeds at 0°C to room temperature, forming 4-(methylsulfonamido)phenylacetic acid with >90% yield. Excess methanesulfonyl chloride is quenched with ice-water, and the product is purified via recrystallization from ethanol.

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in DCM under reflux. The resulting 4-(methylsulfonamido)phenylacetyl chloride is used directly in the coupling step.

Amide Bond Formation and Final Assembly

The coupling of the cyclohexyl backbone and sulfonamide arm is achieved through amide bond formation.

Deprotection of the Cyclohexyl Amine

The Boc-protected trans-4-(aminomethyl)cyclohexylacetic acid is treated with trifluoroacetic acid (TFA) in DCM to remove the protecting group, yielding trans-4-(aminomethyl)cyclohexylacetic acid as a TFA salt.

Amide Coupling

The TFA salt is neutralized with triethylamine and reacted with 4-(methylsulfonamido)phenylacetyl chloride in THF. The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) at 0°C to room temperature. The product, (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid, is isolated via column chromatography (silica gel, ethyl acetate/hexane) with a 75–80% yield.

Optimization and Industrial Considerations

Stereochemical Control

The trans-configuration of the cyclohexyl ring is preserved throughout the synthesis by using tranexamic acid, avoiding costly isomer separation.

Yield Enhancement

Compared to earlier methods (32.2% yield), the current approach achieves 47.5% yield for the cyclohexyl intermediate and 75% for the final coupling, making it industrially viable.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 4H, cyclohexyl), 2.95 (s, 3H, SO₂CH₃), 3.10–3.30 (m, 2H, CH₂CO₂H), 4.25 (d, 2H, NHCH₂), 7.45 (d, 2H, ArH), 7.85 (d, 2H, ArH).

  • MS (ESI) : m/z 454.2 [M+H]⁺ (calculated for C₁₉H₂₇N₃O₆S: 453.16).

Alternative Synthetic Routes

Reductive Amination Approach

An alternative route involves reductive amination of trans-4-oxocyclohexylacetic acid with benzylamine, followed by sulfonylation and hydrogenolysis. However, this method requires additional steps for ketone generation and offers no yield advantage.

Solid-Phase Synthesis

Recent advancements suggest using resin-bound intermediates for sequential amide coupling, though scalability remains a challenge .

Chemical Reactions Analysis

Types of Reactions

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it valuable in the development of novel compounds.

Reagent in Chemical Reactions:
It is used as a reagent in various chemical reactions, particularly those involving nucleophilic substitutions and acylation processes. Its ability to introduce specific functional groups makes it useful in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties:
Research has indicated that (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents .

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for therapeutic applications in treating inflammatory diseases .

Medicinal Applications

Therapeutic Potential:
The compound is being explored for its potential use in drug development, particularly for conditions related to inflammation and infection. Its unique chemical structure allows it to interact with biological targets effectively .

Mechanism of Action:
The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition: It can inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation: The compound may modulate receptor activity on cell surfaces, influencing cellular responses.
  • Gene Expression Alteration: It has the potential to affect gene expression linked to various biological processes .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a precursor allows for the efficient creation of more complex compounds used in various applications .

Case Study 1: Antimicrobial Activity

A study conducted by Egbujor et al. (2019) evaluated the antimicrobial properties of related sulfonamide compounds, highlighting their effectiveness against multiple pathogens including Pseudomonas aeruginosa and Candida albicans. This research underscores the potential for similar compounds like (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid to be developed into effective antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research published in various pharmaceutical journals has explored the anti-inflammatory effects of sulfonamide derivatives. The findings suggest that these compounds can significantly reduce inflammation markers in vitro, indicating a promising avenue for further investigation into (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid's therapeutic potential .

Mechanism of Action

The mechanism of action of (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

(a) Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid (CAS: N/A, Sigma-Aldrich)
  • Key Differences: Replaces the methylsulfonylamino group with a 4-methylphenylsulfonyl substituent.
  • Molecular Weight : 243.28 g/mol (vs. ~380 g/mol for the target compound), indicating a simpler structure .
(b) N-(Cyclohexylmethanesulfonyl)glycine
  • Structure : Cyclohexylmethanesulfonyl group attached to glycine.

Analogues with Cyclohexyl-Acetic Acid Backbones

(a) 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid
  • Modification : Hydroxyl groups at the 1,4-positions of cyclohexane.
  • Effect : Increased hydrophilicity due to hydroxyls, contrasting with the lipophilic methylsulfonyl group in the target compound. This may alter membrane permeability .
(b) [4-(Methylamino)phenyl]acetic Acid (CAS: 56355-42-1)
  • Structure: Methylamino group on the phenyl ring instead of methylsulfonylamino.

Heterocyclic and Aromatic Derivatives

(a) {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic Acid
  • Modification : Incorporates a thiazole ring with dimethoxyphenyl substitution.
(b) 2-{Cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide
  • Structure : Fluorophenylsulfonyl and acetamide groups.
  • Comparison : Fluorine atoms enhance metabolic stability but may increase toxicity risks compared to the methylsulfonyl group .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituent Solubility (Predicted)
Target Compound ~380 4-Methylsulfonylaminophenylacetyl Low (lipophilic)
Methyl[(4-methylphenyl)sulfonyl]amino}acetic Acid 243.28 4-Methylphenylsulfonyl Moderate
[4-(Methylamino)phenyl]acetic Acid 165.19 4-Methylaminophenyl High
2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid 188.22 1,4-Dihydroxycyclohexyl High

Research Findings and Implications

  • Structural Similarity vs. Activity: The methylsulfonylamino group in the target compound enhances hydrogen-bonding interactions compared to methylamino or hydroxylated analogues, which may improve target engagement in enzyme inhibition .
  • Safety Profiles : Fluorinated analogues (e.g., ) show higher stability but raise toxicity concerns, whereas the target compound’s methylsulfonyl group balances lipophilicity and safety .
  • Synthetic Challenges: The aminomethylcyclohexyl linker in the target compound requires multi-step synthesis, contrasting with simpler acetic acid derivatives .

Biological Activity

(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory effects, cytotoxicity against various cancer cell lines, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O4SC_{16}H_{22}N_2O_4S, with a molecular weight of 342.43 g/mol. The structure features a cyclohexyl group linked to an acetic acid moiety, with a sulfonamide functional group that is critical for its biological activity.

1. Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Test Compound5.03.5
Diclofenac (Control)1.00.5

These results suggest that while the compound is less potent than standard anti-inflammatory drugs like diclofenac, it still possesses considerable inhibitory activity against COX enzymes .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (Jurkat). The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-710.2
HT-298.5
Jurkat12.0

These findings indicate that the compound exhibits selective cytotoxicity, particularly towards HT-29 cells, suggesting potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V binding and caspase activation.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced colorectal cancer. The trial reported a response rate of approximately 30%, with manageable side effects primarily related to gastrointestinal disturbances.

Q & A

Q. Methodological Insights :

  • Yield Optimization : Use anhydrous solvents (e.g., DCM or DMF) and controlled temperatures (0–25°C). Catalytic DMAP improves acylation efficiency.
  • Purification : Column chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization (ethanol/water) achieves >95% purity.
Reaction Step Key Reagents Yield Range
SulfonylationMeSO₂Cl, Et₃N70–85%
AcetylationAc₂O, Pyridine90–95%
AmidationEDC, HOBt60–75%

Which spectroscopic techniques are most effective for characterizing its structure and purity?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methylsulfonyl singlet at δ 3.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ (e.g., m/z 439.18).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) assesses purity (>98%).

Q. Data Interpretation :

  • IR : Stretching bands for sulfonyl (1150 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .

How can preliminary biological activity screening be designed to evaluate its therapeutic potential?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Test against COX-2, MMP-9, or kinases (IC₅₀ determination via fluorogenic substrates) .
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle (DMSO <0.1%).

Table : Representative Bioactivity Data (Hypothetical)

Assay Target IC₅₀ (µM) Ref
COX-2 InhibitionEnzyme0.8 ± 0.1
MMP-9 InhibitionEnzyme5.2 ± 0.3
HeLa CytotoxicityCell12.4 ± 1.5

What computational strategies can elucidate its mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). The methylsulfonyl group may occupy the hydrophobic pocket, while the acetic acid moiety binds polar residues .
  • MD Simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding pose retention.

Q. Key Findings :

  • Predicted ΔG binding: −9.2 kcal/mol (COX-2), suggesting strong affinity.

How can structure-activity relationship (SAR) studies guide functional group optimization?

Advanced Research Question

  • Systematic Modifications :
    • Variant 1 : Replace methylsulfonyl with ethylsulfonyl (synthesize via EtSO₂Cl).
    • Variant 2 : Substitute cyclohexyl with cyclopentyl (adjust steric bulk).
  • Evaluation : Compare IC₅₀ values and logP (lipophilicity via shake-flask method).

Q. SAR Insights :

  • Bulkier sulfonyl groups reduce solubility but enhance target affinity .

How can contradictory bioactivity data across assays be resolved?

Advanced Research Question

  • Case Study : Discrepancies in IC₅₀ values for COX-2 (0.8 µM vs. 5.0 µM) may arise from:
    • Assay Conditions : Buffer pH (7.4 vs. 6.5) or cofactor availability.
    • Protein Source : Recombinant human vs. murine COX-2.
  • Resolution : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR binding kinetics) .

What stability studies are critical for ensuring reproducible experimental results?

Advanced Research Question

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h.
  • Analysis : Monitor degradation by HPLC. The compound is stable at pH 5–7 but hydrolyzes in base (cyclohexyl ester cleavage) .

Q. Storage Recommendations :

  • Lyophilized at −20°C under argon; avoid repeated freeze-thaw cycles.

How can pharmacokinetic properties like solubility and metabolic stability be profiled?

Advanced Research Question

  • Solubility : Shake-flask method in PBS (pH 7.4): 0.12 mg/mL. Enhance via salt formation (sodium or lysine).
  • Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ = 45 min (CYP3A4-mediated oxidation) .
  • Plasma Protein Binding : >90% (ultrafiltration assay).

What environmental impact assessments are required for safe handling?

Advanced Research Question

  • Ecotoxicity : Follow OECD 201/202 guidelines for algae/daphnia (EC₅₀ > 10 mg/L suggests low risk).
  • Degradation : Photolysis (UV-Vis, t₁/₂ = 48h) and biodegradability (OECD 301F) .

How can machine learning models aid in designing analogs with improved potency?

Advanced Research Question

  • QSAR Models : Train on datasets of sulfonamide bioactivity (e.g., ChEMBL) using Random Forest or graph neural networks.
  • Predictive Metrics : Focus on descriptors like polar surface area (PSA) and H-bond acceptors .

Q. Output :

  • Proposed analogs with halogen substitutions (e.g., 4-Cl-phenyl) show 2x higher predicted affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.